

A Comparative Spectroscopic Analysis of 4'-Bromochalcone and Its Derivatives

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Compound of Interest		
Compound Name:	4'-Bromochalcone	
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In the landscape of medicinal chemistry and materials science, chalcones serve as a pivotal structural motif. The introduction of various functional groups onto the chalcone scaffold can significantly modulate their electronic properties and, consequently, their biological activity and material characteristics. This guide provides a detailed comparative analysis of the spectral data of **4'-Bromochalcone** and two of its derivatives: 4'-Bromo-4-methoxychalcone and 4'-Bromo-4-nitrochalcone. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of structure-property relationships within this important class of compounds.

Introduction to 4'-Bromochalcone and Its Derivatives

4'-Bromochalcone is an α,β-unsaturated ketone featuring two aromatic rings connected by a three-carbon bridge. The bromine atom on one of the phenyl rings imparts specific electronic and steric properties to the molecule. To understand the influence of substituent effects, this guide will compare the parent **4'-Bromochalcone** with derivatives containing a strong electron-donating group (methoxy, -OCH₃) and a strong electron-withdrawing group (nitro, -NO₂) at the 4-position of the second phenyl ring. These substitutions are expected to cause predictable shifts in the spectral data, providing valuable insights for the rational design of new chalcone-based compounds.

Comparative Spectral Data



The following tables summarize the key spectral data for **4'-Bromochalcone** and its selected derivatives. This allows for a direct comparison of the impact of the different substituents on the spectroscopic signatures of these molecules.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)

Proton	4'-Bromochalcone	4'-Bromo-4- methoxychalcone	4'-Bromo-4- nitrochalcone
H-α (vinylic)	~7.47 (d, J ≈ 15.7 Hz) [1]	~7.39 (d, J ≈ 15.6 Hz)	~7.6 (d)
H-β (vinylic)	~7.82 (d, J ≈ 15.7 Hz) [1]	~7.72 (d, J ≈ 15.6 Hz)	~7.9 (d)
Aromatic Protons	~7.3-8.1 (m)	~6.9-8.0 (m)	~7.6-8.3 (m)
-OCH₃	-	~3.87 (s)	-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. d = doublet, m = multiplet, s = singlet, J = coupling constant.

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)

Carbon	4'-Bromochalcone	4'-Bromo-4- methoxychalcone	4'-Bromo-4- nitrochalcone
C=O (carbonyl)	~189-191	~187	~188
C-α (vinylic)	~122-125	~125.3	~124
C-β (vinylic)	~144-145	~148.4	~142
Aromatic Carbons	~127-138	~114-162	~124-150
-OCH₃	-	~55.5	-

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)



Functional Group	4'-Bromochalcone	4'-Bromo-4- methoxychalcone	4'-Bromo-4- nitrochalcone
C=O Stretch (conjugated)	~1658-1660[2]	~1655	~1660
C=C Stretch (alkene)	~1605[2]	~1598	~1600
Ar-H Stretch	~3024[2]	~3000-3100	~3000-3100
C-Br Stretch	~500-600	~500-600	~500-600
C-O Stretch (methoxy)	-	~1250 & ~1030	-
N-O Stretch (nitro)	-	-	~1520 & ~1350

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Peaks
4'-Bromochalcone	C15H11BrO	287.15	286/288 (M+/M++2), 207, 183, 103, 77
4'-Bromo-4- methoxychalcone	C16H13BrO2	317.18[3]	316/318 (M+/M++2), 237, 134
4'-Bromo-4- nitrochalcone	С15H10BrNO3	332.15	331/333 (M+/M++2), 301, 183, 150

Note: The presence of bromine results in a characteristic M+/M++2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for proton and 75-125 MHz for carbon,







respectively. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

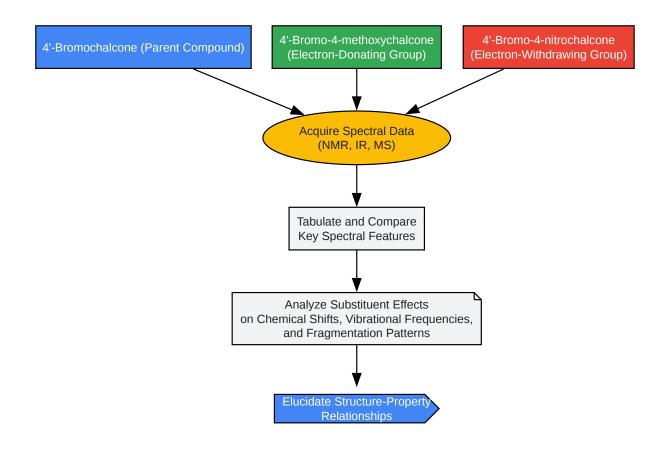
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectra are generally recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common ionization technique for these compounds. The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for the comparative analysis of spectral data for **4'-Bromochalcone** and its derivatives.





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Caption: Workflow for the comparative spectral analysis of **4'-Bromochalcone** and its derivatives.

This comprehensive comparison of the spectral data of **4'-Bromochalcone** with its methoxy and nitro derivatives provides valuable insights into the effects of substituents on the electronic environment of the chalcone scaffold. Researchers can leverage this information for the identification and characterization of novel chalcone derivatives and for the rational design of molecules with desired properties.

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